

Introduction to Stapled Peptides and the Notch Pathway

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Compound of Interest		
Compound Name:	SAHM1	
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Stapled α-Helical Peptides

Protein-protein interactions (PPIs) are fundamental to most biological processes, but their large, often featureless interfaces make them challenging targets for traditional small-molecule drugs.[1] Stapled peptides are a class of synthetic α -helical peptides that are "stapled" with a hydrocarbon linker to lock them into their bioactive helical conformation.[1] This modification confers several advantageous properties, including increased helicity, improved binding affinity to targets, enhanced resistance to proteolytic degradation, and increased cell permeability.[1][2] The staple is typically formed by incorporating non-natural amino acids with olefinic side chains at i and i+4 or i+7 positions, followed by a ring-closing metathesis reaction.[1]

The Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved system that regulates crucial cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of human diseases, from developmental disorders to cancer and inflammatory conditions.

Canonical Notch signaling is initiated when a transmembrane ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor, first by an ADAM-family metalloprotease and subsequently by the γ-secretase complex. The second cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus. There, it forms a trimeric transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also

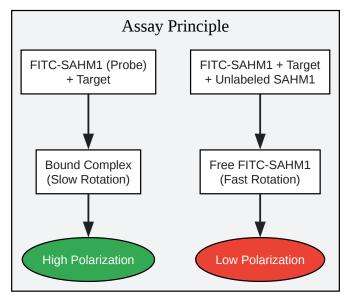


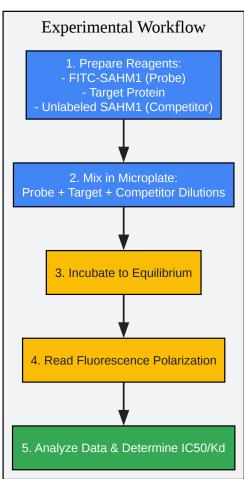
known as RBPj) and a Mastermind-like (MAML) coactivator, driving the expression of downstream target genes like HES1 and MYC.

SAHM1: A Targeted Notch Pathway Inhibitor Design and Mechanism of Action

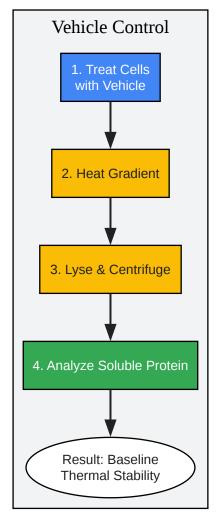
SAHM1 is a hydrocarbon-stapled α -helical peptide derived from the conserved Notch-binding domain of the MAML1 protein. It is designed to competitively disrupt the critical PPI between NICD and MAML1, thereby preventing the assembly of a functional transcriptional activation complex. By binding to the NICD-CSL complex at the MAML interface, **SAHM1** acts as a direct and specific antagonist of Notch-mediated gene transcription. This targeted approach avoids the off-target effects associated with broader inhibitors like γ -secretase inhibitors (GSIs), which can cause significant gastrointestinal toxicity by affecting other γ -secretase substrates.

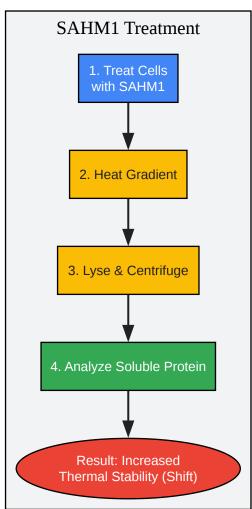












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